molecular formula C20H20ClNO5S B3007353 12-(4-chlorobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1052612-57-3

12-(4-chlorobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B3007353
CAS No.: 1052612-57-3
M. Wt: 421.89
InChI Key: FYFHGMWBQDVCQU-UHFFFAOYSA-N
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Description

12-(4-chlorobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound with a unique structure that includes a sulfonyl group, a methoxy group, and a tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-chlorobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable methoxy-substituted precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

12-(4-chlorobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of sulfonamides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce sulfides.

Scientific Research Applications

12-(4-chlorobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 12-(4-chlorobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s tricyclic structure allows it to fit into specific binding pockets, enhancing its selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzenesulfonyl chloride: A simpler sulfonyl chloride derivative used in similar synthetic applications.

    4-methoxybenzenesulfonyl chloride: Another sulfonyl chloride with a methoxy group, used in the synthesis of sulfonamides.

    9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one: A tricyclic compound without the sulfonyl group, used in different chemical contexts.

Uniqueness

12-(4-chlorobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is unique due to its combination of a sulfonyl group, a methoxy group, and a tricyclic framework. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

12-(4-chlorophenyl)sulfonyl-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO5S/c1-20-11-16(15-10-13(26-3)6-9-17(15)27-20)18(19(23)22(20)2)28(24,25)14-7-4-12(21)5-8-14/h4-10,16,18H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFHGMWBQDVCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=C(O2)C=CC(=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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